![molecular formula C24H28N2O5S B7432454 Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432454.png)
Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate
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Overview
Description
Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as N-(4-cyclopropylphenyl)-4-(4-(ethylsulfonyl)benzoyl)piperidine-1-carboxamide and has a molecular formula of C26H31N3O5S. In Additionally, we will list future directions for research on this compound.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate involves its binding to opioid receptors. Specifically, this compound acts as a competitive antagonist of the kappa opioid receptor, blocking the binding of endogenous ligands such as dynorphins. This results in a decrease in the activation of the kappa opioid receptor and a reduction in its downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate are primarily related to its effects on opioid receptors. By blocking the activation of the kappa opioid receptor, this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, mood, and stress. Additionally, this compound has been shown to have anti-inflammatory effects, which may be related to its effects on the immune system.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate is its selectivity for the kappa opioid receptor. This allows for more precise studies of the effects of this receptor on various physiological and biochemical processes. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a useful tool for in vivo studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate. One area of interest is the development of more potent and selective kappa opioid receptor antagonists for use in the treatment of pain and mood disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory effects of this compound. Finally, there is potential for the use of this compound in the development of novel therapies for addiction and substance abuse disorders.
Synthesis Methods
The synthesis of Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate involves the reaction of 4-(ethylsulfonyl)benzoic acid with N-(4-cyclopropylphenyl)piperidine-1-carboxamide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature or under reflux conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate has been used in a variety of scientific research applications. One of the primary uses of this compound is in the study of opioid receptors. It has been shown to be a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. Additionally, this compound has been used in the study of other receptors such as the mu opioid receptor and the nociceptin/orphanin FQ peptide receptor.
properties
IUPAC Name |
ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-2-31-24(28)20-7-11-22(12-8-20)32(29,30)26-15-13-19(14-16-26)23(27)25-21-9-5-18(6-10-21)17-3-4-17/h5-12,17,19H,2-4,13-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMHRZIITMEIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(4-cyclopropylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate |
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